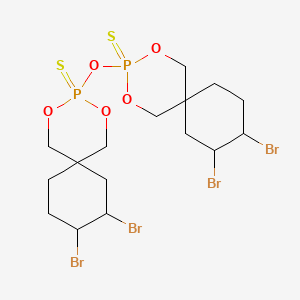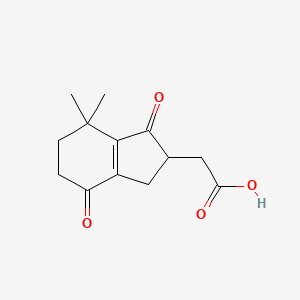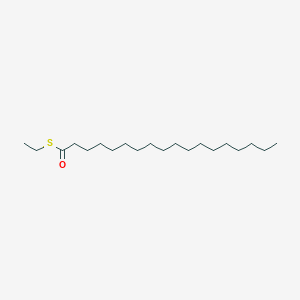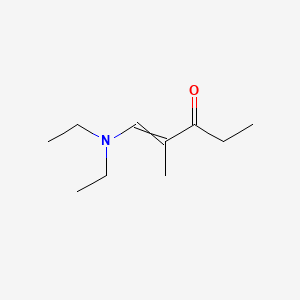![molecular formula C13H16O2 B14615847 2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro- CAS No. 57052-82-1](/img/structure/B14615847.png)
2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- is a complex organic compound with a unique structure that combines elements of pyran and benzoxepin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure cost-effective and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Wissenschaftliche Forschungsanwendungen
2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Wirkmechanismus
The mechanism of action of 2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-3,9a-Methano-1-benzoxepin, octahydro-2,2,5a,9-tetramethyl-
- 2H-1,5-Benzodioxepin, 3,4-dihydro-
- 2H-pyrano[3,2-d]-1-benzoxepin derivatives
Uniqueness
2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
57052-82-1 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
3,4,6,7,8,9-hexahydro-2H-pyrano[3,2-h][1]benzoxepine |
InChI |
InChI=1S/C13H16O2/c1-2-6-14-12-9-13-11(5-3-7-15-13)8-10(12)4-1/h8-9H,1-7H2 |
InChI-Schlüssel |
COUIJFFOVNSEQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC2=CC3=C(CCCO3)C=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)


![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)

![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)


![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)



